Potassium carbonate hydrate

Descripción general

Descripción

Potassium carbonate hydrate is a useful research compound. Its molecular formula is CH2K2O4 and its molecular weight is 156.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Potassium carbonate hydrate (), also known as potassium carbonate sesquihydrate, is a compound that exhibits significant biological activity, particularly in its interactions with moisture and its applications in various fields such as agriculture, pharmaceuticals, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

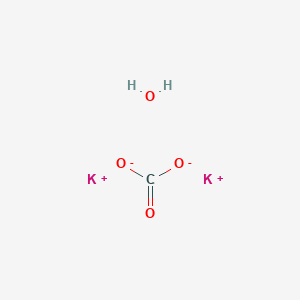

This compound is a white crystalline solid that is highly soluble in water, forming an alkaline solution. Its chemical structure can be represented as:

The compound undergoes reversible hydration-dehydration reactions, which are critical for its application in thermochemical energy storage and CO2 capture. The hydration process is endothermic, while dehydration is exothermic .

1. Moisture Absorption and Environmental Applications

This compound has a high capacity to absorb moisture from the environment, making it valuable in applications such as CO2 capture and humidity control. A study demonstrated that dry hydrated potassium carbonate (DHPC) can absorb CO2 rapidly due to its high surface-to-volume ratio. DHPC-75 (containing 75 wt% ) exhibited a CO2 uptake capacity of 233 mg/g, outperforming traditional solvents like monoethanolamine (MEA) .

2. Agricultural Uses

In agriculture, potassium carbonate serves as a fertilizer due to its potassium content, which is essential for plant growth. The hydrate form enhances the solubility and availability of potassium ions in soil, promoting better nutrient uptake by plants .

3. Pharmaceutical Applications

As a pharmaceutical agent, potassium carbonate functions as a buffering agent and pH regulator in various formulations. Its alkaline properties help maintain the stability of active ingredients in medications . Furthermore, its role in drug delivery systems has been explored due to its ability to modulate the release rates of drugs.

Case Study 1: CO2 Capture Efficiency

A comparative study was conducted on the CO2 capture efficiency of dry hydrated potassium carbonate versus traditional solvents. The results indicated that DHPC not only captured CO2 more efficiently but also demonstrated excellent cycling performance over multiple absorption-desorption cycles .

| Material | CO2 Uptake Capacity (mg/g) | Time to 90% Saturation (min) |

|---|---|---|

| DHPC-75 | 233 | 13 |

| 30 wt% MEA | 111 | 25 |

Case Study 2: Agricultural Impact

Research evaluating the effects of this compound on crop yield showed that its application significantly increased the growth rates of various plants due to improved potassium availability. In controlled experiments, crops treated with this compound exhibited a yield increase of up to 20% compared to untreated controls .

Research Findings

Recent studies have focused on enhancing the hydration reaction kinetics of potassium carbonate using organic dopants. These findings suggest that modifying the composition can lead to faster hydration rates, making it more effective for energy storage applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Forms

Potassium carbonate exists in several hydrated forms, with the most common being the sesquihydrate (). It is a white, odorless solid that is highly soluble in water, making it an effective compound for various applications.

Industrial Applications

1. Food Industry

- Acidity Regulator : Potassium carbonate is used as a food additive (E501) to regulate acidity in products such as baking powders and carbonated beverages .

- Cocoa Processing : It plays a crucial role in the Dutching process of cocoa powder, where it reduces acidity and enhances flavor and color .

2. Agriculture

- Fertilizers : The compound serves as a potassium source in fertilizers, particularly beneficial for acidic soils. It helps improve crop yields by providing essential nutrients .

3. Pharmaceuticals

- Effervescent Tablets : Potassium carbonate is utilized in the formulation of effervescent tablets due to its ability to release carbon dioxide when combined with acids .

4. Glass and Soap Manufacturing

- Historically significant in the production of glass and soap, potassium carbonate continues to be used for its alkaline properties, which aid in the manufacturing processes .

5. Fire Suppression

- The compound is employed in fire extinguishers, particularly for deep-fat fryers and other Class B fires, due to its ability to suppress flames effectively .

Research Applications

Recent studies have focused on potassium carbonate hydrate's potential in thermochemical energy storage systems.

Case Study: Heat Storage Applications

- A study investigated the use of this compound for heat storage, revealing its effectiveness as a phase change material (PCM) that can store thermal energy efficiently. The research highlighted its exothermic properties during hydration and endothermic behavior during dehydration, making it suitable for building energy management systems .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Acidity regulator (E501) | Enhances flavor and stability |

| Agriculture | Fertilizer for acidic soils | Improves nutrient availability |

| Pharmaceuticals | Effervescent tablets | Provides carbon dioxide release |

| Glass Manufacturing | Alkaline agent | Aids in production processes |

| Fire Suppression | Extinguishing agent | Effective against Class B fires |

| Energy Storage | Thermochemical energy storage | Efficient thermal management |

Propiedades

IUPAC Name |

dipotassium;carbonate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTMXVHNEWBFAL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2K2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.